Ceftazidime vs. Ceftriaxone: 4-Fold Superior Potency Against Pseudomonas aeruginosa by MIC90
Ceftazidime demonstrates approximately 4-fold greater activity than ceftriaxone against Pseudomonas aeruginosa. Against 237 clinical isolates, ceftazidime was about four times more active than ceftriaxone, while both agents showed good activity against Enterobacteriaceae, with 90% of isolates inhibited by 0.5 mg/L of ceftazidime and 0.25 mg/L of ceftriaxone [1].
| Evidence Dimension | Antibacterial potency against P. aeruginosa |
|---|---|
| Target Compound Data | MIC90 not specified in this study; Enterobacteriaceae MIC90 = 0.5 mg/L |
| Comparator Or Baseline | Ceftriaxone: Enterobacteriaceae MIC90 = 0.25 mg/L |
| Quantified Difference | Ceftazidime was about four times more active than ceftriaxone against P. aeruginosa |
| Conditions | 237 recent clinical isolates; broth dilution susceptibility testing |
Why This Matters
Procurement for antipseudomonal applications must prioritize ceftazidime over ceftriaxone, as the 4-fold activity differential translates to clinically meaningful dosing and efficacy differences against this critical nosocomial pathogen.
- [1] In-vitro activity of ceftazidime compared with other β-lactam antibiotics. Journal of Antimicrobial Chemotherapy. 1981;8(Suppl B):57. View Source
